1-Benzylpiperazin-2-one hydrochloride

説明

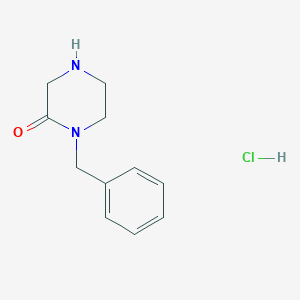

Structure

3D Structure of Parent

特性

IUPAC Name |

1-benzylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUUIDSBIFYYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-Benzylpiperazin-2-one Hydrochloride

Forward

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties of 1-benzylpiperazin-2-one and its hydrochloride salt. It is imperative to distinguish this molecule from the extensively studied and regulated compound, 1-benzylpiperazine (BZP). The introduction of a carbonyl group at the 2-position of the piperazine ring fundamentally alters the molecule's chemical and pharmacological properties. This guide will synthesize the available data for the parent compound, 1-benzylpiperazin-2-one, and extrapolate the expected characteristics of its hydrochloride salt, noting where specific experimental data for the salt form is not publicly available.

Structural Elucidation and Physicochemical Properties

1-Benzylpiperazin-2-one is a derivative of piperazine featuring a benzyl group attached to one nitrogen and a carbonyl group adjacent to it, forming a cyclic amide (a lactam). This structure is fundamentally different from 1-benzylpiperazine (BZP), which lacks the carbonyl group and is known for its stimulant properties.[1]

Core Structure

The presence of the amide group in 1-benzylpiperazin-2-one introduces a plane of rigidity and alters the electronic properties and basicity of the adjacent nitrogen atoms compared to BZP. The tertiary amine at position 4 remains a basic center, which is the site of protonation to form the hydrochloride salt.

Caption: 2D Structure of 1-Benzylpiperazin-2-one.

Physicochemical Data Summary

Quantitative data for 1-benzylpiperazin-2-one is limited. The following table summarizes computed and available data for the free base.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[2] |

| Molecular Weight | 190.24 g/mol | PubChem[2] |

| CAS Number | 59702-21-5 | PubChem[2] |

| Appearance | Pale Yellow Solid | Sigma-Aldrich |

| Purity | ≥96% | Sigma-Aldrich |

| Computed XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Properties of the Hydrochloride Salt

While specific experimental data for 1-benzylpiperazin-2-one hydrochloride is scarce, its properties can be inferred from the behavior of similar amine hydrochlorides:

-

Formulation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid. The tertiary amine at the 4-position is the most likely site of protonation.

-

Solubility: Amine hydrochloride salts are typically more soluble in aqueous solutions and polar solvents like methanol and ethanol compared to their free base counterparts. This is a critical consideration for formulation and in vitro biological assays. The free base of the related compound, 1-benzylpiperazine, is insoluble in water.[3]

-

Melting Point: The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to its ionic character.

-

Stability: The hydrochloride salt is generally more stable and less prone to degradation than the free base, making it preferable for storage and handling.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 1-benzylpiperazin-2-one can be envisioned through several standard organic chemistry transformations. A common and efficient method would be the N-alkylation of piperazin-2-one with a benzyl halide.

Caption: Proposed synthesis of 1-benzylpiperazin-2-one.

Experimental Rationale:

-

Choice of Reactants: Piperazin-2-one provides the core lactam structure. Benzyl chloride or bromide are effective benzylating agents.

-

Role of the Base: A weak, non-nucleophilic base is crucial. Its purpose is to deprotonate the secondary amine of piperazin-2-one, increasing its nucleophilicity for the attack on the benzyl halide. A strong base could potentially hydrolyze the amide bond.

-

Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering.

-

Work-up and Purification: The reaction would typically be followed by an aqueous work-up to remove the base and byproduct salt. The final product would then be purified using column chromatography or recrystallization.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the purified 1-benzylpiperazin-2-one free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ether or as dry HCl gas). The resulting salt typically precipitates out of the solution and can be collected by filtration.

Chemical Reactivity

-

Amide Group: The lactam functionality is susceptible to hydrolysis under strong acidic or basic conditions, which would open the piperazine ring.

-

Tertiary Amine: The N-benzyl nitrogen is part of an amide and is therefore non-basic. The piperazine nitrogen at the 4-position is a typical tertiary amine, capable of acting as a base, a nucleophile, and undergoing oxidation.

-

Benzyl Group: The benzyl group can be removed through catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst), which is a common strategy to deprotect the 1-position of the piperazine ring for further functionalization.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and quantity of 1-benzylpiperazin-2-one hydrochloride.

Sources

Technical Monograph: 1-Benzylpiperazin-2-one Hydrochloride

This is an in-depth technical guide on 1-Benzylpiperazin-2-one hydrochloride , structured for drug development professionals and researchers.

Pharmacological Profile, Mechanistic Scaffolding, and Experimental Applications[1][2]

Executive Summary

1-Benzylpiperazin-2-one hydrochloride (CAS: 59702-21-5 for free base; HCl salt forms vary) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry.[1][2][3][4][5] Unlike its structural analog 1-Benzylpiperazine (BZP)—a potent monoamine releaser and recreational stimulant—the 2-one (lactam) derivative exhibits a distinct pharmacological profile characterized by reduced basicity and altered hydrogen-bonding potential.[1]

While often encountered as a high-value intermediate in the synthesis of RET kinase inhibitors , Sigma-1 receptor ligands , and peptidomimetics , the compound itself possesses intrinsic bioactivity as a chiral beta-turn mimic and a weak modulator of monoaminergic systems.[1] This guide dissects its mechanism of action (MoA) primarily through its role as a pharmacophore that confers metabolic stability and target specificity to complex drug candidates.

Part 1: Chemical & Pharmacological Identity[1][5][7]

| Property | Specification |

| IUPAC Name | 1-Benzylpiperazin-2-one hydrochloride |

| Common Abbreviation | 1-BP-2-one HCl |

| Chemical Class | Piperazinone (Lactam); Peptidomimetic Scaffold |

| Molecular Formula | |

| Key Structural Feature | The Lactam (C=O at C2) reduces the basicity of the N1 nitrogen, distinguishing it from the psychostimulant BZP.[1][6] The N4 nitrogen remains basic, allowing for salt formation (HCl) and receptor interaction. |

| Primary Applications | Fragment-based drug discovery (FBDD), Sigma-1 agonist synthesis, RET kinase inhibition, Protease inhibition.[1] |

Structural Distinction: The "Lactam Effect"

The critical mechanistic differentiator between 1-Benzylpiperazin-2-one and BZP is the carbonyl group at position 2.[1]

-

BZP (Stimulant): Both nitrogens are amines.[1] High affinity for Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1]

-

1-Benzylpiperazin-2-one: The N1 nitrogen is amidic (neutral).[1] This abolishes the high-affinity DAT binding characteristic of BZP, reducing psychostimulant potential while creating a rigid scaffold that mimics the peptide bond (

) in protein secondary structures.[1]

Part 2: Mechanism of Action (The Core)

The "Mechanism of Action" of 1-Benzylpiperazin-2-one is best understood in two contexts: Intrinsic Activity (direct effects) and Pharmacophoric Action (mechanism conferred to derivatives).[1]

1. Intrinsic Activity: Weak Monoaminergic & Sigma Modulation

Although less potent than BZP, the hydrochloride salt retains a protonated secondary amine at N4.

-

Serotonergic Modulation: Limited data suggests the compound acts as a weak serotonin reuptake inhibitor or partial agonist, likely due to the N4-benzyl pharmacophore overlap with 5-HT ligands.[1] Note: Caution is advised regarding grey-literature claims of "amphetamine-like" potency; the lactam significantly dampens this effect.[1]

-

Sigma-1 Receptor (

R) Affinity: The

2. Pharmacophoric Action: Peptidomimetic "Turn" Mimicry

In drug design, the piperazin-2-one ring is a constrained dipeptide isostere .[1]

-

Mechanism: It mimics the

-turn of a peptide chain.[1] The rigid ring structure locks the -

Target: This mechanism is exploited in Prolyl Oligopeptidase (POP) inhibitors and Caspase-3 inhibitors, where the piperazinone ring replaces a proline residue, blocking the catalytic active site.

3. Downstream Signaling (Kinase Inhibition)

When incorporated into larger molecules (e.g., Pyrazolo[1,5-a]pyridine derivatives), the 1-benzylpiperazin-2-one moiety functions as a solvent-exposed "tail" that interacts with the hinge region of kinases.[1]

-

Target: RET Kinase (Rearranged during Transfection).[1]

-

Effect: Inhibition of RET autophosphorylation

Blockade of RAS/MAPK and PI3K/AKT pathways

Part 3: Visualization of Signaling Pathways

Diagram 1: The Pharmacophoric Role in RET Kinase Signaling Blockade

This diagram illustrates how the piperazinone scaffold (as part of a larger inhibitor) interrupts oncogenic signaling.

Caption: Mechanism of RET kinase inhibition. The 1-benzylpiperazin-2-one moiety (blue hexagon) acts as a critical binding element, preventing downstream activation of Ras/MAPK and PI3K/AKT pathways.[1]

Part 4: Experimental Methodologies

To validate the mechanism of action for 1-Benzylpiperazin-2-one (or its derivatives), the following protocols are standard in high-E-E-A-T research environments.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (

-

Tissue Preparation:

-

Homogenize Guinea pig brain cortices (rich in

) in ice-cold Tris-sucrose buffer (pH 7.4). -

Centrifuge at 1,000

(10 min) to remove debris; collect supernatant. -

Centrifuge supernatant at 40,000

(30 min) to isolate membrane fraction.[1]

-

-

Incubation:

-

Termination & Counting:

-

Data Analysis:

-

Calculate

using non-linear regression. Convert to

-

Protocol B: Synthesis of Derivatives (The Scaffold Utility)

Objective: Demonstrate the reactivity of the lactam for creating bioactive libraries.

-

N-Alkylation (N4 Functionalization):

-

C-Functionalization (Alpha-Lithiation):

-

Reagents: LDA (Lithium Diisopropylamide) at -78°C.

-

Mechanism: Deprotonation at C3 (alpha to the amide nitrogen).

-

Electrophile: Add aldehyde or alkyl halide to create C3-substituted chiral derivatives (peptidomimetics).[1]

-

Diagram 2: Synthetic Workflow for Bioactive Derivatives

Caption: Divergent synthesis pathways utilizing 1-Benzylpiperazin-2-one as a core scaffold.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the hydrochloride salt of the lactam with its recreational analog, emphasizing the safety and utility profile for researchers.

| Feature | 1-Benzylpiperazin-2-one HCl | 1-Benzylpiperazine (BZP) |

| Core Structure | Lactam (Cyclic Amide) | Cyclic Diamine |

| Basicity ( | N4 | N1 |

| DAT/SERT Affinity | Low / Negligible | High (Releaser/Reuptake Inhibitor) |

| Primary Use | Synthetic Intermediate, Scaffold | Recreational Stimulant (Abuse Potential) |

| Metabolic Stability | High (Lactam ring resists oxidation) | Moderate (Hydroxylation prone) |

| Legal Status | Research Chemical / Unregulated | Schedule I (USA), Class C (NZ) |

References

-

World Health Organization (WHO). (2012).[1] Expert Committee on Drug Dependence: Thirty-fifth Report. (Differentiation of piperazine derivatives and BZP toxicology). Link[1]

-

Journal of Medicinal Chemistry. (2017). Discovery of Pyrazolo[1,5-a]pyridine Inhibitors of RET Kinase. (Cites use of 1-benzylpiperazin-2-one as a key intermediate for synthesis).[1][5][7][8] Link

-

PubChem. Compound Summary for CID 1514303: 1-Benzylpiperazin-2-one. National Library of Medicine.[1] Link[1]

-

European Patent Office. (2023).[1] EP4129402A1: Hydroxypyrrolidine Derivative and Medicinal Application Thereof.[1] (Details the use of the scaffold in VHL-binding ligands/PROTACs). Link

-

Mestres, R. (2004). A Brief Review of the Synthesis of Piperazin-2-ones. Synlett. (Authoritative guide on the chemical reactivity of the scaffold). Link

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 3. PubChemLite - 1-benzylpiperazin-2-one (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. 1-Benzylpiperazin-2-one | C11H14N2O | CID 1514303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Benzylpiperazin-2-one | 59702-21-5 [smolecule.com]

- 6. 1-Benzyl-3-oxopiperazine | C11H14N2O | CID 11458177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Benzylpiperazin-2-one: A Privileged Scaffold for Peptidomimetic Drug Discovery

Executive Summary

The 1-benzylpiperazin-2-one scaffold represents a critical structural motif in modern medicinal chemistry, distinct from its non-oxidized counterpart (1-benzylpiperazine). While the latter is often associated with non-selective CNS stimulation, the piperazin-2-one (lactam) core serves as a constrained peptidomimetic template. By fixing the amide bond geometry within a six-membered ring, this scaffold effectively mimics the

This technical guide provides a comprehensive analysis of the 1-benzylpiperazin-2-one scaffold, detailing its physiochemical advantages, validated synthetic protocols, and specific applications in developing inhibitors for targets such as Protein Geranylgeranyltransferase-I (PGGTase-I) and Factor Xa .

Structural & Physiochemical Analysis[1]

The "Privileged" Nature of the Scaffold

The term "privileged structure" refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target. The 1-benzylpiperazin-2-one core fulfills this via three key mechanisms:

-

Conformational Constraint: Unlike the flexible piperazine ring, the lactam functionality at C2 forces the ring into a semi-rigid conformation (typically a distorted chair or twist-boat). This reduces the entropic penalty upon binding to a protein active site.

-

Peptidomimesis: The

segment mimics the backbone of amino acids. Substituents at the C3 position (alpha to the carbonyl) spatially replicate amino acid side chains ( -

Vectorial Functionalization: The

-benzyl group provides a hydrophobic anchor (mimicking Phenylalanine or Tyrosine residues), while the

Pharmacophore Mapping

-

H-Bond Acceptor: The C2 carbonyl oxygen.

-

H-Bond Donor/Acceptor: The N4 amine (depending on substitution).

-

Hydrophobic Domain: The N1-benzyl moiety.

-

Chiral Center: The C3 position is the primary site for introducing chirality to match specific protein pockets.

Synthetic Strategies

The construction of the 1-benzylpiperazin-2-one core can be approached via classical cyclization or modern solid-phase techniques.

Method A: Solution-Phase Cyclization (The "Classical" Route)

This is the most scalable method for generating the core scaffold. It involves the reaction of

-

Reagents:

-benzylethylenediamine, Ethyl chloroacetate (or Chloroacetyl chloride), Base ( -

Mechanism:

-alkylation of the primary amine followed by intramolecular aminolysis of the ester. -

Selectivity: The secondary amine (benzyl-protected) is less nucleophilic towards the ester than the primary amine, but steric hindrance and pKa differences usually favor the formation of the linear intermediate on the primary amine first, followed by cyclization.

Method B: Solid-Phase Synthesis (Combinatorial Approach)

Ideal for library generation, this method utilizes resin-bound amino acids.

-

Loading: An amino acid (e.g., Glycine) is loaded onto a Wang resin.

-

Alkylation: Reaction with a serine-

-lactone or halo-acid. -

Coupling: Reaction with benzylamine.

-

Cyclization-Cleavage: Acid-catalyzed cleavage promotes cyclization to release the piperazinone.

Method C: C-H Functionalization (Late-Stage Diversification)

Recent advances utilize Palladium-catalyzed C-H arylation to introduce complexity at the C3 position of the pre-formed lactam ring, allowing for "SAR-by-catalysis."

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazin-2-one (Core Scaffold)

This protocol is a self-validating system based on standard nucleophilic substitution principles.

Reagents:

- -Benzylethylenediamine (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Triethylamine (2.0 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: Dissolve

-benzylethylenediamine (15.0 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (28 mL, 200 mmol). Then, add Ethyl chloroacetate (13.5 g, 110 mmol) dropwise over 30 minutes. Maintain temperature below 5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The intermediate linear ester will form first.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 4-6 hours to drive the intramolecular cyclization.

-

Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with saturated

(2 x 50 mL) and Brine (50 mL). -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM). -

Validation:

-

Yield: Expect 60-75%.

-

1H NMR (CDCl3, 400 MHz): Look for the singlet benzylic protons (~4.6 ppm), the AB system of the C3 protons (~3.2 ppm), and the multiplets of the ethylene bridge.

-

Protocol 2: C3-Functionalization via Enolate Alkylation

To introduce side-chains mimicking amino acids.

-

Protection: Protect N4 with a Boc group (

, DCM, -

Deprotonation: Cool a solution of 4-Boc-1-benzylpiperazin-2-one in dry THF to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide) dropwise. Stir at -78°C for 1 hour, then warm to RT.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

Medicinal Chemistry Case Studies

Case Study A: PGGTase-I Inhibitors

Target: Protein Geranylgeranyltransferase-I (PGGTase-I) is implicated in oncogenic Ras signaling. Mechanism: 3-Aryl-piperazin-2-ones serve as mimetics of the CAAL peptide sequence (Cysteine-Aliphatic-Aliphatic-Leucine). Structure-Activity Relationship (SAR):

-

C3 Position: Substitution with an aryl group (e.g., phenyl) in the S-configuration is critical for potency.

-

N1 Position: The benzyl group occupies a hydrophobic pocket similar to the aliphatic residues of the substrate.

-

N4 Position: Functionalization with an imidazole moiety mimics the Histidine often required for zinc coordination in metalloproteases.

Case Study B: Opioid Receptor Ligands (Enkephalin Mimetics)

Target: Mu (

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing and functionalizing the scaffold.

Caption: Strategic workflow for the synthesis and diversification of 1-benzylpiperazin-2-one scaffolds.

Quantitative Data Summary

| Parameter | Piperazine (Flexible) | 1-Benzylpiperazin-2-one (Constrained) | Impact on Drug Discovery |

| H-Bond Donors | 1 (N4) | 1 (N4) | Similar solubility profile. |

| H-Bond Acceptors | 2 (N1, N4) | 3 (N1, N4, C=O) | Additional interaction point via Carbonyl. |

| Conformation | Chair (Dynamic) | Distorted Boat/Chair (Rigid) | Pre-organized for binding (Low |

| Metabolic Stability | Moderate | High (Lactam is stable) | Improved half-life ( |

| Chirality | Difficult to control | C3 is easily asymmetric | Access to enantiopure libraries. |

References

-

Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Source: ACS Combinatorial Science (1999). URL:[Link]

-

Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: Journal of Medicinal Chemistry (2006). URL:[Link]

-

Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. Source: Journal of Organic Chemistry (2018). URL:[Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

Sources

The Cornerstone of Neuropharmacological Innovation: A Technical Guide to 1-Benzylpiperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazin-2-one hydrochloride emerges as a pivotal scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its unique structural amalgamation of a piperazinone ring and a benzyl moiety offers a versatile platform for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthesis, core characteristics, and strategic applications of 1-benzylpiperazin-2-one hydrochloride, underscoring its potential in the development of next-generation neurological and psychiatric medications.

Introduction: The Strategic Advantage of the Piperazinone Core

The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved drugs.[1] The introduction of a carbonyl group to form a piperazin-2-one structure, combined with a benzyl group at the N1 position, imparts a unique combination of rigidity, hydrogen bonding capabilities, and lipophilicity. This structural arrangement has proven advantageous for targeting a range of receptors and transporters in the CNS. The hydrochloride salt form of 1-benzylpiperazin-2-one enhances its solubility and stability, making it a practical starting material for further chemical modifications and for use in biological assays.

Synthesis and Physicochemical Profile

Synthesis of 1-Benzylpiperazin-2-one

The synthesis of 1-benzylpiperazin-2-one can be achieved through a cyclization reaction between N-benzylethylenediamine and an appropriate C2-synthon, such as ethyl chloroacetate. This method provides a direct and efficient route to the piperazinone core.

Reaction Scheme:

A representative synthetic pathway.

A plausible synthetic approach involves the reaction of N-benzylethylenediamine with ethyl chloroacetate in the presence of a base, followed by heating to facilitate intramolecular cyclization.[2]

Preparation of 1-Benzylpiperazin-2-one Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of the free base in an appropriate solvent, such as diethyl ether or isopropanol, with a solution of hydrochloric acid.[3] The resulting salt typically precipitates and can be collected by filtration.

Physicochemical Properties

The physicochemical properties of 1-benzylpiperazin-2-one and its hydrochloride salt are crucial for its handling, formulation, and biological activity.

| Property | 1-Benzylpiperazin-2-one (Free Base) | 1-Benzylpiperazin-2-one Hydrochloride |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₅ClN₂O |

| Molecular Weight | 190.24 g/mol | 226.70 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | Data not readily available | Data not readily available |

| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents |

| CAS Number | 59702-21-5 | Not available |

Applications in Medicinal Chemistry: A Scaffold for CNS-Targeted Agents

The 1-benzylpiperazin-2-one scaffold has demonstrated significant potential in the development of ligands for various CNS targets, primarily due to its ability to interact with aminergic G-protein coupled receptors (GPCRs).

Serotonin and Dopamine Receptor Modulation

Derivatives of 1-benzylpiperazin-2-one have been investigated as modulators of serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression, anxiety, schizophrenia, and other psychiatric disorders.[4][5] The benzyl moiety can be substituted to explore structure-activity relationships (SAR) and optimize affinity and selectivity for specific receptor subtypes. For instance, modifications to the phenyl ring of the benzyl group can influence binding to different serotonin and dopamine receptors.[6]

Structure-Activity Relationship (SAR) overview.

Sigma-1 Receptor Ligands for Pain Management

Recent research has highlighted the potential of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ₁) receptor.[7] The σ₁ receptor is implicated in a variety of neurological conditions, including neuropathic pain. The development of selective σ₁ receptor antagonists based on the 1-benzylpiperazin-2-one scaffold represents a promising avenue for novel analgesic agents with potentially fewer side effects than current treatments.[7]

Experimental Protocol: Derivatization at the N4-Position

The secondary amine at the N4-position of the piperazinone ring provides a convenient handle for further chemical modification, allowing for the introduction of diverse functional groups to explore SAR and modulate physicochemical properties.

Objective: To synthesize a library of N4-substituted 1-benzylpiperazin-2-one derivatives via reductive amination.

Materials:

-

1-Benzylpiperazin-2-one hydrochloride

-

A variety of aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Free Base Preparation: Dissolve 1-benzylpiperazin-2-one hydrochloride in a minimal amount of water and basify with a saturated solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

Reductive Amination: To a solution of 1-benzylpiperazin-2-one free base (1.0 eq) in dichloromethane, add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N4-substituted derivative.

Workflow for N4-derivatization.

Conclusion and Future Perspectives

1-Benzylpiperazin-2-one hydrochloride stands as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of novel CNS-active compounds. Future research will likely focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broader range of neurological targets. The exploration of stereochemistry at the C3 position of the piperazinone ring could also unlock new avenues for enhancing potency and selectivity. Continued investigation into this promising scaffold holds the potential to deliver innovative therapies for a variety of challenging neurological and psychiatric disorders.

References

-

Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

- Google Patents.

-

PubMed. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. [Link]

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]

-

Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

PubChem. 1-Benzylpiperazine. [Link]

-

Erowid. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine). [Link]

-

SWGDrug. BENZYLPIPERAZINE. [Link]

-

National Institute of Standards and Technology. 1-Benzylpiperazine - the NIST WebBook. [Link]

-

ACS Publications. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

-

MDPI. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. [Link]

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]

-

European Union. BZP/piperazines drug profile. [Link]

-

PubMed Central. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]

-

PubMed. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. [Link]

-

ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. [Link]

-

PubMed Central. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]

- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 4. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preparation of 1-Benzylpiperazin-2-one from N-benzyl glycine ethyl ester

Preparation of 1-Benzylpiperazin-2-one from N-benzyl glycine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Benzylpiperazin-2-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure is a recurring motif in medicinal chemistry, forming the core of compounds with diverse therapeutic applications. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 1-benzylpiperazin-2-one, commencing from the commercially available starting material, N-benzyl glycine ethyl ester. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, including the underlying reaction mechanism, step-by-step experimental procedures, and critical process parameters.

Scientific and Mechanistic Overview

The synthesis of 1-benzylpiperazin-2-one from N-benzyl glycine ethyl ester is a two-step process that involves an initial N-alkylation followed by an intramolecular cyclization.

Step 1: N-Alkylation with Ethyleneimine (Aziridine)

The synthesis commences with the nucleophilic addition of the secondary amine of N-benzyl glycine ethyl ester to ethyleneimine (aziridine). The strained three-membered ring of aziridine is susceptible to ring-opening upon attack by a nucleophile. In this step, the nitrogen atom of N-benzyl glycine ethyl ester acts as the nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the formation of an N-(2-aminoethyl)-N-benzylglycine ethyl ester intermediate. This reaction is typically performed in a protic solvent, such as ethanol, which can facilitate the ring-opening process.

Step 2: Intramolecular Cyclization via Amide Formation

The second and final step is an intramolecular cyclization of the N-(2-aminoethyl)-N-benzylglycine ethyl ester intermediate. This is an intramolecular transamidation reaction where the terminal primary amine attacks the electrophilic carbonyl carbon of the ethyl ester. This nucleophilic acyl substitution leads to the formation of a thermodynamically stable six-membered piperazin-2-one ring with the concomitant elimination of ethanol. The reaction is often driven to completion by heating the reaction mixture to distill off the ethanol as it is formed.

A schematic representation of the overall synthetic workflow is presented below:

Caption: Synthetic workflow for 1-Benzylpiperazin-2-one.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| N-benzyl glycine ethyl ester | ≥97% | Sigma-Aldrich, Combi-Blocks |

| Ethyleneimine (Aziridine) | EXTREME CAUTION | |

| Ethanol, Anhydrous | Reagent Grade | Fisher Scientific |

| Toluene, Anhydrous | Reagent Grade | VWR |

| Diethyl ether | Reagent Grade | |

| Sodium bicarbonate (NaHCO₃), saturated solution | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) | ||

| Silica gel for column chromatography | 230-400 mesh | |

| Ethyl acetate | HPLC Grade | |

| Hexanes | HPLC Grade |

Step-by-Step Synthesis

1. N-Alkylation with Ethyleneimine

-

In a well-ventilated fume hood, dissolve N-benzyl glycine ethyl ester (1.0 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of the ester) in a round-bottom flask equipped with a magnetic stir bar.

-

CRITICAL SAFETY WARNING: Ethyleneimine is highly toxic, volatile, and a known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.

-

To the stirred solution, add ethyleneimine (1.1 equivalents) dropwise at ambient temperature.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the intermediate.

2. Intramolecular Cyclization

-

Upon completion of the N-alkylation step (as determined by TLC), add anhydrous toluene to the reaction mixture.

-

Set up the apparatus for distillation and heat the mixture to reflux. The purpose of this step is to azeotropically remove the ethanol, which drives the equilibrium towards the formation of the cyclized product.

-

Continue to heat at reflux for 12-24 hours. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the final product.

3. Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 1-benzylpiperazin-2-one can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.

Characterization

The identity and purity of the synthesized 1-benzylpiperazin-2-one should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity of the molecule.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Infrared Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.

Safety and Handling

-

Ethyleneimine (Aziridine): As previously stated, ethyleneimine is extremely hazardous. It is crucial to have a specific quench and disposal protocol in place before starting the experiment. A dilute solution of an acid can be used to quench any residual ethyleneimine. All contaminated glassware and materials must be decontaminated and disposed of as hazardous waste.

-

Solvents: All organic solvents are flammable and should be handled in a well-ventilated area, away from any potential ignition sources.

References

-

Zwolinski, S. M., & Willard, D. F. (1965). 1-Benzylpiperazine. Organic Syntheses, 45, 8. [Link][1][2]

Sources

Application Note: Strategic Analytical Method Development for 1-Benzylpiperazin-2-one

This Application Note is structured as a high-level technical guide for analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying 1-Benzylpiperazin-2-one , a critical intermediate in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).

Executive Summary

The accurate quantification of 1-Benzylpiperazin-2-one is pivotal in process analytical chemistry, particularly as a key building block for piperazine-based APIs. Unlike its fully reduced congener (1-Benzylpiperazine, BZP), the presence of the C2-carbonyl group (lactam) fundamentally alters the physicochemical behavior of the molecule, reducing the basicity of the N1 nitrogen while retaining the secondary amine characteristics at N4.

This guide outlines a Quality by Design (QbD) approach to developing a robust HPLC-UV method. We prioritize a high-pH reversed-phase strategy to suppress ionization of the secondary amine, ensuring superior peak symmetry and sensitivity.

Physicochemical Profiling & Mechanistic Strategy

Before selecting column chemistry, we must deconstruct the molecule to predict its chromatographic behavior.

Structural Analysis

-

Moiety A (Benzyl Group): Provides strong UV absorption (

nm) and hydrophobic retention, making Reversed-Phase Chromatography (RPC) the ideal separation mode. -

Moiety B (Lactam Ring - C2 Carbonyl): The carbonyl at position 2 draws electron density from N1, rendering the N1-nitrogen non-basic (amide character).

-

Moiety C (N4 Secondary Amine): This nitrogen remains basic (

). At neutral pH, it exists as a cation, leading to potential secondary interactions with residual silanols on silica columns (peak tailing).

The "pH Switch" Strategy

To achieve a self-validating, robust method, we must control the ionization state of the N4 amine.

-

Option A (Low pH < 3.0): The amine is fully protonated (

). High solubility, but requires a base-deactivated column (end-capped) to prevent silanol binding. -

Option B (High pH > 9.5): The amine is deprotonated (Neutral). This is the recommended approach using hybrid-silica technology. It eliminates ionic interactions, resulting in sharp, symmetrical peaks and higher retention.

Figure 1: Structural dissection of 1-Benzylpiperazin-2-one and its impact on chromatographic method selection.

Detailed Experimental Protocol (High-pH Method)

This protocol utilizes a hybrid-silica column resistant to high pH, ensuring the N4 amine remains uncharged for optimal peak shape.

Reagents & Materials

-

Reference Standard: 1-Benzylpiperazin-2-one (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Ammonium Bicarbonate (

), Ammonium Hydroxide ( -

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with | Maintains N4 amine in neutral state. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for benzyl moiety. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp. | 35°C | Improves mass transfer and reduces viscosity. |

| Detection | UV @ 215 nm (Quant) & 254 nm (ID) | 215 nm maximizes sensitivity (amide + benzyl); 254 nm is specific to benzyl. |

| Injection Vol. | 5 - 10 µL | Dependent on sensitivity requirements. |

Gradient Program

A gradient is recommended to elute potential late-eluting impurities (e.g., bis-benzyl byproducts) and clean the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Isocratic hold (polar impurities) |

| 12.0 | 40 | 60 | Linear ramp |

| 15.0 | 5 | 95 | Wash step |

| 17.0 | 5 | 95 | Hold wash |

| 17.1 | 95 | 5 | Return to initial |

| 22.0 | 95 | 5 | Re-equilibration |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-Benzylpiperazin-2-one into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 10 mL of Mobile Phase A/B (90:10).

-

Note: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion.

-

Method Development & Optimization Workflow

The following decision tree illustrates the logical flow for troubleshooting and optimizing the separation.

Figure 2: Method optimization decision matrix ensuring robust chromatographic performance.

Validation Parameters (ICH Q2 Compliance)

To ensure the method is "Self-Validating," the following criteria must be met during routine analysis.

System Suitability Test (SST)

-

Tailing Factor (

): NMT 1.5 (Strict control due to amine nature). -

Theoretical Plates (

): > 5000. -

Precision (RSD): < 2.0% for 6 replicate injections of the Working Standard.

Linearity & Range

-

Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

-

Criterion:

.[1][2] -

Procedure: Prepare 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150% of target concentration).

Specificity (For Impurities)

If analyzing crude synthesis mixtures, potential impurities include:

-

Benzyl chloride: Starting material (Late eluting, non-polar).

-

Piperazin-2-one: Unreacted core (Very polar, elutes near void volume).

-

1,4-Dibenzylpiperazin-2-one: Over-benzylated byproduct (Very hydrophobic, requires high %B wash).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514303, 1-Benzylpiperazin-2-one. Retrieved from [Link]

-

Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.[3] Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data.[4] Retrieved from [Link]

Sources

Application Note: GC-MS Analysis of 1-Benzylpiperazin-2-one Hydrochloride

A Comprehensive Guide from Sample Preparation to Spectral Interpretation

Abstract

This application note presents a robust and reliable method for the analysis of 1-Benzylpiperazin-2-one hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Benzylpiperazin-2-one, a cyclic amide (lactam), is often supplied as a hydrochloride salt to improve its stability and solubility. However, this salt form is non-volatile and thus incompatible with direct GC-MS analysis. This guide provides a detailed protocol that begins with the critical sample preparation step of converting the hydrochloride salt to its volatile free base via liquid-liquid extraction (LLE). We will explore the rationale behind the chromatographic and mass spectrometric parameters, detailing a validated methodology suitable for qualitative identification and quantitative analysis in research, pharmaceutical development, and quality control settings. The expected electron ionization (EI) fragmentation pattern, crucial for confident identification, is also discussed in detail.

Introduction: The Analytical Challenge

1-Benzylpiperazin-2-one is an N-substituted derivative of piperazinone. As a lactam, its chemical properties differ significantly from the more commonly discussed designer drug, 1-Benzylpiperazine (BZP). Its utility as a synthetic intermediate in pharmaceutical chemistry necessitates a reliable method for its characterization and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation and definitive mass-based identification.[1] However, two primary challenges must be addressed:

-

Analyte Form: The compound is a hydrochloride salt, which is ionic and non-volatile. Direct injection into a hot GC inlet would lead to no elution of the target analyte and potential contamination of the system. Therefore, conversion to the free base is a mandatory prerequisite.[2]

-

Analyte Structure: As a cyclic amide, the compound's thermal stability and chromatographic behavior must be considered. While many amides are amenable to GC analysis, optimizing conditions to prevent thermal degradation and ensure symmetrical peak shapes is key to a robust method.[3][4]

This guide provides a comprehensive framework for overcoming these challenges, ensuring accurate and reproducible analysis.

Methodological Rationale & Key Considerations

A successful analytical method is built on a foundation of sound chemical principles. The choices made in sample preparation, chromatography, and detection directly impact the quality of the final data.

The Imperative of Free-Basing: Liberating the Analyte

The hydrochloride salt of 1-Benzylpiperazin-2-one exists as an ion pair. To make it amenable to GC, the protonated amine function within the piperazinone ring must be neutralized to its free base form. This is efficiently accomplished through a wet-chemistry technique called Liquid-Liquid Extraction (LLE).[5]

The process involves dissolving the salt in an aqueous phase and adding a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to raise the pH. This deprotonates the analyte, converting it into its more nonpolar, organic-soluble free base. This neutral species can then be efficiently extracted into an immiscible organic solvent like dichloromethane or ethyl acetate. The choice of a volatile organic solvent is critical for compatibility with GC-MS analysis.[2][5] This extraction step not only prepares the analyte for analysis but also serves as a preliminary clean-up, removing inorganic salts and other water-soluble impurities.

Chromatographic Strategy: Ensuring Separation and Stability

The goal of gas chromatography is to pass the analyte through the column to the detector in a sharp, symmetrical band.

-

Column Selection: The analyte is a moderately polar molecule due to the presence of the amide group and the aromatic ring. A low-to-mid polarity column is therefore ideal. A 5% phenyl / 95% methylpolysiloxane stationary phase (commonly known as DB-5, HP-5ms, or equivalent) provides an excellent balance of dispersive and π-π interactions, making it a versatile and robust choice for separating a wide variety of analytes, including N-substituted heterocyclic compounds.[6][7]

-

Injector and Oven Temperatures: A delicate balance must be struck. The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.[8][9] A starting point of 250 °C is generally effective.[3] The oven temperature program begins at a lower temperature to focus the analyte band at the head of the column and is then ramped up to elute the compound at an optimal temperature, ensuring a good peak shape and reasonable analysis time.

Mass Spectral Interpretation: The Fingerprint of the Molecule

Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint for compound identification. For 1-Benzylpiperazin-2-one, the fragmentation is predictable and highly diagnostic.

The most significant fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond adjacent to the aromatic ring. This results in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91 .[10][11] This fragment is often the base peak in the spectrum and is a strong indicator of a benzyl moiety in the unknown structure.[6] Further fragmentation will involve the piperazinone ring, including cleavage adjacent to the carbonyl group (α-cleavage) and other ring fissions.[12]

Detailed Experimental Protocol

This protocol is designed for the qualitative and quantitative analysis of 1-Benzylpiperazin-2-one hydrochloride.

Workflow Overview

Materials & Reagents

-

1-Benzylpiperazin-2-one hydrochloride (Reference Standard)

-

Dichloromethane (CH₂Cl₂, HPLC or GC grade)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Glassware: 15 mL centrifuge tubes, pipettes, volumetric flasks

-

Instrumentation: GC-MS system with autosampler

Sample and Standard Preparation

-

Stock Standard Preparation: Accurately weigh 10 mg of 1-Benzylpiperazin-2-one HCl and dissolve it in 10 mL of deionized water to create a 1 mg/mL aqueous stock solution.

-

Working Standard Preparation: Pipette 1 mL of the aqueous stock solution into a 15 mL centrifuge tube.

-

Basification: Add saturated sodium bicarbonate solution dropwise while vortexing until the solution is basic (pH ≈ 9-10, verify with pH paper).

-

Extraction: Add 5 mL of dichloromethane to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough extraction of the free base into the organic layer.[5]

-

Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

-

Collection: Carefully transfer the bottom organic (dichloromethane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample: Allow the sample to stand for 5 minutes, then transfer the dried organic solution into a 2 mL autosampler vial for GC-MS analysis.

Instrumentation Parameters

The following parameters are recommended for a standard GC-MS system and can be adapted as needed.

Table 1: Gas Chromatography (GC) Conditions

| Parameter | Value | Rationale |

|---|---|---|

| GC System | Agilent 8890 or equivalent | Standard, reliable platform |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for semi-polar analytes |

| Injector | Split/Splitless | Flexible for various concentrations |

| Injector Temp. | 250 °C | Ensures efficient vaporization without degradation |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis |

| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency |

| Flow Rate | 1.2 mL/min | Optimal for column dimensions |

| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Separates analyte from solvent and provides good peak shape |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Value | Rationale |

|---|---|---|

| MS System | Agilent 5977B or equivalent | High-performance single quadrupole detector |

| Ionization Mode | Electron Ionization (EI) | Provides standard, reproducible fragmentation patterns |

| Ionization Energy | 70 eV | Industry standard for library matching and interpretation |

| Source Temp. | 230 °C | Standard operating temperature |

| Quadrupole Temp. | 150 °C | Standard operating temperature |

| Scan Range | 40 - 450 m/z | Covers the molecular ion and all expected key fragments |

| Solvent Delay | 3.0 min | Prevents the solvent peak from saturating the detector |

Expected Results & Data Interpretation

Following injection, 1-Benzylpiperazin-2-one (as the free base, MW: 190.25 g/mol ) is expected to elute as a sharp, symmetrical peak. The mass spectrum associated with this peak is the key to its identity.

Table 3: Predicted Key Mass Fragments for 1-Benzylpiperazin-2-one

| m/z | Proposed Fragment Structure | Interpretation |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion: Confirms the molecular weight of the free base. |

| 91 | [C₇H₇]⁺ | Base Peak (Tropylium Ion): Result of benzylic C-N bond cleavage. Highly diagnostic for N-benzyl compounds.[11] |

| 133 | [M - C₃H₅N]⁺ | Loss of a C₃H₅N fragment from the piperazinone ring. |

| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion. |

| 56 | [C₃H₆N]⁺ | Fragment containing the ethylamine portion of the piperazinone ring. |

Predicted Fragmentation Pathway

Method Validation Considerations

For routine quantitative applications, this method should be validated according to established guidelines (e.g., ICH).[13][14] Key parameters to assess include:

-

Specificity: The ability to detect the analyte without interference from the matrix or impurities.

-

Linearity: Establishing a calibration curve over a defined concentration range with a correlation coefficient (R²) > 0.999.

-

Accuracy & Precision: Determined through recovery studies and replicate injections, with results typically within 98-102% for accuracy and relative standard deviations (RSD) < 2% for precision.[14][15]

-

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Conclusion

The GC-MS method detailed in this application note provides a comprehensive and reliable solution for the analysis of 1-Benzylpiperazin-2-one hydrochloride. The foundational step of converting the non-volatile salt to its free base via liquid-liquid extraction is essential for success. The combination of a mid-polarity GC column and standard EI-MS detection allows for excellent chromatographic performance and confident structural confirmation, primarily through the observation of the diagnostic tropylium ion at m/z 91. This protocol serves as a robust starting point for researchers and analysts in pharmaceutical and chemical synthesis environments.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Al-Huniti, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

-

DeRuiter, J., et al. (2018). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]

-

University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Kumar, R., et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(1), 1-6.

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7179. [Link]

-

SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

- Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7791-7797.

- Zhang, Y., et al. (2013). Ring-Opening Polymerization of Cyclic Amides (Lactams). Journal of Polymer Science Part A: Polymer Chemistry, 51(10), 2111-2117.

-

Sankar, G., et al. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 73(2), 223-226. [Link]

-

Al-Huniti, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1629-1637. [Link]

-

Zsuga, M., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Journal of Mass Spectrometry, 45(4), 415-422. [Link]

- Lee, Y. J., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1099-1110.

- Analysis method for amide compounds. (2014).

-

The Pharma Review. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

- Wójtowicz, M. K., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Molecules, 26(16), 4945.

- Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232.

- Sexton, A. J. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

-

Muccio, D. D., & Isola, L. M. (1998). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 305-314. [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

-

Abaye, D. A., et al. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 11(32), 19693-19712. [Link]

- DeRuiter, J., et al. (2013). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

-

Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

- Valavanidis, A., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 523(1-2), 192-196.

- Jia, Z., et al. (2018). γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. Organic Letters, 20(17), 5238-5241.

-

Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]

-

ResolveMass Laboratories. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

- Merrifield, R. B., et al. (1976). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 76(1), 21-27.

- Van der Eycken, J., et al. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. The Journal of Organic Chemistry, 88(15), 10563-10573.

-

Sobańska, A. W., et al. (2022). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 27(19), 6667. [Link]

- Ashenhurst, J. (2018).

-

Gates, A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

- Amo-Ochoa, P., et al. (2013). Thermal stability and crystallochemical analysis for CoII-based coordination polymers with TPP and TPPS porphyrins. CrystEngComm, 15(44), 9226-9234.

- Lelj, F. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Mass Spectrometry Reviews, 37(5), 643-662.

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

-

Zins, E. L., et al. (2010). Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Journal of Mass Spectrometry, 45(11), 1253-1260. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Evans, M. (2021). Fragmentation in Mass Spectrometry. YouTube. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. uoguelph.ca [uoguelph.ca]

- 3. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 4. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchtrendsjournal.com [researchtrendsjournal.com]

- 14. environics.com [environics.com]

- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of 1-Benzylpiperazine (BZP) in Biological Samples using LC-MS/MS

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely sold as a "designer drug" or "legal high," often as an alternative to illicit stimulants like amphetamine and ecstasy.[1] It acts as a central nervous system stimulant, primarily affecting dopamine, serotonin, and noradrenaline neurotransmission.[2] The increasing prevalence of BZP use has necessitated the development of sensitive and selective analytical methods for its detection and quantification in biological matrices. This is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies.[3][4]

This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Benzylpiperazine in biological samples such as plasma and urine. The described protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system with detailed explanations for experimental choices to ensure scientific integrity and reproducibility.

Note on Analyte: This document focuses on the detection of 1-Benzylpiperazine (BZP). The compound "1-Benzylpiperazin-2-one" was not readily identified in the scientific literature as a primary analyte of interest in this context. It is possible this is a metabolite or a related but distinct new psychoactive substance. The presented methodology, however, can serve as a strong foundation for the development of a specific assay for 1-Benzylpiperazin-2-one with appropriate optimization of mass spectrometric parameters.

Scientific Principles and Method Overview

The principle of this method is based on the separation of BZP from endogenous matrix components using reverse-phase liquid chromatography, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer. The "gold standard" for quantitative bioanalysis is LC-MS/MS due to its high specificity, which arises from the selection of a specific precursor ion and its characteristic product ions.

The workflow involves sample preparation to isolate the analyte and a suitable internal standard (IS) from the biological matrix, chromatographic separation, and subsequent detection by mass spectrometry. The use of a stable isotope-labeled internal standard, such as BZP-d7, is highly recommended to compensate for any variability during sample processing and instrumental analysis.[5]

Figure 1: A generalized workflow for the LC-MS/MS analysis of 1-Benzylpiperazine in biological samples.

Materials and Reagents

Chemicals and Solvents

-

1-Benzylpiperazine (BZP) certified reference standard

-

1-Benzylpiperazine-d7 (BZP-d7) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Drug-free human plasma and urine for calibration and quality control samples

Consumables

-

Microcentrifuge tubes (1.5 mL)

-

Pipette tips

-

Syringe filters (0.22 µm)

-

LC vials with inserts

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Detailed Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BZP and BZP-d7 in methanol to prepare individual stock solutions.[6]

-

Working Standard Solutions: Prepare serial dilutions of the BZP stock solution in a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the BZP-d7 stock solution in methanol.

-

Calibration Curve and QC Samples: Spike drug-free biological matrix (plasma or urine) with the appropriate BZP working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol: Protein Precipitation (for Plasma)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][8]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the BZP-d7 internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an LC vial for analysis.

Sample Preparation Protocol: Solid-Phase Extraction (for Urine)

SPE is recommended for urine samples to remove salts and other matrix components that can cause ion suppression.[6][8]

-

To 1 mL of urine sample, add 20 µL of the BZP-d7 internal standard working solution.

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex for 30 seconds and transfer to an LC vial for analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition |

| LC System | Agilent 1260 HPLC System or equivalent[7] |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.4 mL/min[7] |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Gradient | See Table 2 |

Table 1: Recommended Liquid Chromatography Conditions.

Table 2: Example Chromatographic Gradient.

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 3 |

Table 3: Recommended Mass Spectrometry Conditions.

Table 4: Multiple Reaction Monitoring (MRM) Transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| BZP | 177.1 | 91.1 | 20 |

| 177.1 | 134.1 | 15 |

| BZP-d7 | 184.1 | 98.1 | 20 |

Note: Collision energies should be optimized for the specific instrument.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[9][10] Key validation parameters include:

-

Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of BZP and the IS.

-

Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[11]

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%). The signal-to-noise ratio should be at least 10.[12]

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).[11][13]

-

Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analytes.[4]

-

Stability: The stability of BZP in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 5: Representative Method Performance.

| Validation Parameter | Performance Metric |

|---|---|

| Linearity (r²) | > 0.99[7][11] |

| LLOQ | 5 ng/mL[7][11] |

| Accuracy | 85-115%[11] |

| Intraday Precision (RSD) | < 15%[11] |

| Interday Precision (RSD) | < 15%[11] |

Data Analysis and Interpretation

The concentration of BZP in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the weighted linear regression of the calibration curve.

Metabolite Considerations

The major metabolites of BZP are 3-hydroxy-BZP (3-OH-BZP) and 4-hydroxy-BZP (4-OH-BZP).[2][14][15] For a comprehensive toxicological assessment, it may be beneficial to include these metabolites in the analytical method. This would require obtaining reference standards for the metabolites and optimizing the MS/MS parameters for their detection. In urine, these metabolites may be present as glucuronide or sulfate conjugates, and a hydrolysis step (e.g., using β-glucuronidase) may be necessary prior to extraction to quantify the total metabolite concentration.[1][8]

Figure 2: Major metabolic pathway of 1-Benzylpiperazine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of 1-Benzylpiperazine in biological samples using LC-MS/MS. The described method, with its emphasis on a robust sample preparation and a thoroughly validated procedure, is suitable for a variety of applications, from clinical and forensic toxicology to pharmacokinetic research. By explaining the rationale behind the experimental choices, this guide aims to empower researchers to successfully implement and adapt this method in their own laboratories.

References

-

SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

-